ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine family, characterized by a fused heterocyclic core with a 1,1-dioxido-3-oxo-3,4-dihydro-2H-thiadiazine ring system. Key structural features include:
- Core structure: A pyrido-thiadiazine scaffold with a sulfone group (1,1-dioxide) at the thiadiazine ring, enhancing electron-withdrawing properties and stability .
- An ethyl acetate moiety at position 2, facilitating esterase-mediated hydrolysis for prodrug applications .
The compound’s synthesis likely involves coupling of a preformed pyrido-thiadiazine core with ethyl chloroacetate under basic conditions, analogous to methods described for related esters (e.g., , where potassium carbonate in acetone is used for thioether formation) .
Properties
IUPAC Name |
ethyl 2-[4-(4-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-3-25-15(21)11-19-17(22)20(12-6-8-13(26-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZYQQHAJKBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes for ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involve multi-step organic synthesis. Key steps include the formation of the pyrido[2,3-e][1,2,4]thiadiazine core, followed by functional group modifications to introduce the ethyl acetate moiety.
Chemical Reactions Analysis
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₁₇N₃O₅S₂
- Molecular Weight : 407.5 g/mol
- CAS Number : 1251631-99-8
The compound features a pyrido[2,3-e][1,2,4]thiadiazine core which is significant for its reactivity and potential biological activities.
Chemistry
Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate serves as an intermediate in organic synthesis . Its unique structure allows for the development of more complex molecules through functional group modifications.
Table 1: Synthetic Routes and Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce different functional groups |
| Condensation Reactions | Forms larger molecules by combining smaller units |
| Rearrangement Reactions | Alters the structure to enhance reactivity |
Biological Applications
Research indicates that this compound exhibits potential biochemical activities , particularly in enzyme inhibition. Studies have focused on its interaction with various biological targets.
Case Study: Enzyme Inhibition
A study investigated the compound's effect on certain enzymes involved in metabolic pathways. Results showed significant inhibition rates comparable to established inhibitors.
Table 2: Enzyme Inhibition Data
Medicinal Applications
The compound is being studied for its therapeutic effects against various diseases. Preliminary findings suggest it may target specific molecular pathways involved in cancer and inflammatory responses.
Table 3: Therapeutic Potential
Mechanism of Action
The mechanism by which ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate exerts its effects involves interaction with molecular targets, possibly enzymes or receptors. This interaction can modulate specific biochemical pathways, leading to the observed biological or therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following analogs share the pyrido-thiadiazine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Observations :
- Lipophilicity : The methylthio group in the target compound increases logP compared to the fluoro-methyl analog, favoring membrane permeability .
- Solubility: Sodium carboxylate derivatives (e.g., ) exhibit superior aqueous solubility, making them suitable for intravenous formulations .
- Metabolic Stability : Fluorine substitution () reduces oxidative metabolism, prolonging half-life .
Pharmacological and Biochemical Profiles
- Enzyme Binding : Sodium derivatives () show high intermolecular interaction energy with enzymes (e.g., COX-2), attributed to thiadiazole-thioether motifs .
- Antiproliferative Activity : Pyrrolizine-oxoacetate hybrids () inhibit tumor cell growth via intercalation or topoisomerase inhibition .
- Prodrug Potential: The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
Crystallographic and Computational Insights
Biological Activity
Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The compound is derived from pyrido[2,3-e][1,2,4]thiadiazine derivatives through various synthetic pathways that may include the introduction of the methylthio group and the esterification process.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to pyrido[2,3-e][1,2,4]thiadiazines. For instance:
- Cell Line Studies : Research has shown that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit moderate to significant activity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Angiogenesis : Some derivatives have been reported to inhibit angiogenesis by suppressing vascular permeability. This action is critical in the treatment of solid tumors .
- Cytotoxicity : The presence of specific functional groups such as methylthio enhances cytotoxic effects on cancer cells by disrupting cellular processes .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound indicates that modifications in the molecular structure can significantly affect its biological activity. For example:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of Methylthio Group | Increases cytotoxicity against cancer cells |
| Variation in Aromatic Substituents | Alters potency against specific cell lines |
Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[2,3-e][1,2,4]thiadiazine derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity against HCT-116 and MCF-7 cell lines. The study concluded that this compound showed promising results in inhibiting tumor growth in vitro .
Study 2: Mechanism Exploration
Further investigations revealed that the compound could induce apoptosis in HeLa cells via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
